Rivaroxaban Impurity 5 is a significant impurity associated with the anticoagulant drug rivaroxaban, which is widely used for preventing and treating thromboembolic disorders. Understanding this impurity is crucial for ensuring the quality and safety of rivaroxaban formulations. Rivaroxaban itself is a direct factor Xa inhibitor, playing a vital role in anticoagulation therapy.
The primary source of information regarding Rivaroxaban Impurity 5 includes various patents and scientific publications that discuss the synthesis, characterization, and implications of impurities in pharmaceutical compounds. Notably, several studies have focused on the synthesis methods and purification processes to minimize impurities during the production of rivaroxaban .
Rivaroxaban Impurity 5 falls under the category of pharmaceutical impurities, which can arise during the synthesis of active pharmaceutical ingredients. These impurities can affect the efficacy and safety profiles of the drug, necessitating rigorous quality control measures during manufacturing.
The synthesis of Rivaroxaban Impurity 5 typically involves several chemical reactions that can lead to its formation as by-products. Various synthetic routes have been explored to produce rivaroxaban while minimizing impurities. For instance, one efficient method reported involves a multi-step synthesis starting from relatively inexpensive raw materials, achieving a significant yield while controlling impurity levels .
The synthesis generally includes:
Recent advancements have focused on using alternative synthons that reduce the formation of impurities during these processes .
Rivaroxaban Impurity 5 has a specific molecular structure that can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The structural formula is essential for identifying its chemical properties and behavior in biological systems.
Molecular weight, elemental composition, and spectral data (NMR, IR) are critical for characterizing Rivaroxaban Impurity 5. For example, mass spectrometry can provide insights into its fragmentation patterns, aiding in its identification during quality control processes.
Rivaroxaban Impurity 5 can be formed through several reaction pathways during the synthesis of rivaroxaban. These include:
The mechanisms behind these reactions often involve nucleophilic attacks or elimination reactions that can yield various by-products, including Rivaroxaban Impurity 5. Understanding these pathways allows chemists to optimize synthesis conditions to minimize impurity formation .
Rivaroxaban functions by selectively inhibiting factor Xa in the coagulation cascade, thereby preventing thrombin generation and subsequent clot formation. While Rivaroxaban Impurity 5 does not exhibit anticoagulant properties like its parent compound, understanding its formation helps ensure that the final product maintains therapeutic efficacy without adverse effects due to impurities.
Studies have shown that even minor impurities can alter pharmacokinetics or pharmacodynamics of drugs, making it essential to monitor their presence closely during drug development .
Rivaroxaban Impurity 5 may exhibit distinct physical properties such as solubility in various solvents, melting point, and stability under different environmental conditions. These properties are crucial for determining how it behaves during storage and formulation.
Chemical properties include reactivity with other compounds, stability under various pH levels, and potential interactions with excipients in pharmaceutical formulations. Detailed characterization helps in assessing its impact on drug performance .
Rivaroxaban Impurity 5 primarily serves as a reference standard in analytical chemistry for quality control purposes. It is used in:
Process-related impurities in anticoagulant pharmaceuticals like rivaroxaban represent chemically distinct entities introduced during active pharmaceutical ingredient (API) synthesis or storage. Rivaroxaban Impurity 5 specifically originates from synthetic intermediates, unreacted starting materials, or side reactions occurring during the manufacturing of this direct Factor Xa inhibitor [2] [5]. In the context of novel oral anticoagulants (NOACs), controlling such impurities is critical due to their potential to compromise therapeutic efficacy through structural similarity to the parent compound, which may result in unintended pharmacological interactions [6]. The molecular complexity of rivaroxaban – featuring multiple chiral centers and reactive functional groups – creates inherent challenges in impurity control, as minor deviations in reaction conditions (temperature, pH, catalysts) can generate chemically persistent impurities that co-purify with the final product [8] [9]. Rigorous monitoring of these impurities throughout development is essential not only for ensuring drug safety profiles but also for maintaining batch-to-batch consistency in anticoagulant activity, a non-negotiable requirement for medications managing thrombotic disorders where narrow therapeutic indices apply [5] [6].
Rivaroxaban Impurity 5 exemplifies a critical focus in regulatory assessments of Factor Xa inhibitors due to its dual identity as both a process-related impurity and potential degradation product. Regulatory agencies (FDA, EMA, ICH) mandate strict control strategies for nitrosamine impurities like the nitroso variant of Rivaroxaban Impurity 5, classified as cohort of concern compounds due to their genotoxic potential [3] [4] [7]. The ICH M7(R1) guideline establishes a threshold of toxicological concern (TTC) of 18 ng/day for nitrosamines, necessitating ultra-sensitive analytical methods capable of detecting these impurities at parts-per-million levels [4]. This regulatory landscape requires manufacturers to implement:
Table 1: Regulatory Requirements for Nitrosamine Impurities in Rivaroxaban
Agency/Guideline | Acceptance Limit | Key Requirement |
---|---|---|
FDA (2020) | ≤18 ng/day | Required testing for sartan, ranitidine, and NOAC APIs |
ICH M7(R1) | AI ≤1.5μg/day | Controlled via mutagenicity classification |
EMA CMDh (2021) | ≤30 ng/day (interim) | Six-month testing mandate for marketing authorization holders |
Within global pharmacopoeias, Rivaroxaban Impurity 5 receives divergent classifications reflecting its chemical heterogeneity and origin:
Table 2: Pharmacopoeial Classifications of Rivaroxaban Impurity 5
Pharmacopoeia | Designation | CAS Number | Molecular Formula | Type |
---|---|---|---|---|
European (Ph. Eur.) | Rivaroxaban Impurity F | 24065-33-6 | Not specified | Process-related |
USP-NF | Related Compound G | 446292-08-6 | Not specified | Degradation |
- | Nitroso Impurity 5 | N/A | C₁₃H₁₆ClN₃O₄ | Nitrosamine |
- | Open Ring Impurity | 721401-53-2 | C₁₈H₂₀ClN₃O₄S | Metabolite |
This multi-faceted classification necessitates method-specific identification approaches, with pharmacopoeial methods employing reversed-phase HPLC with chiral stationary phases capable of resolving these structurally diverse impurities from the parent drug and enantiomeric impurities [2] [6]. The evolving pharmacopoeial monographs reflect ongoing regulatory re-evaluation of impurity profiles as analytical technologies advance and longer-term stability data becomes available for this critical anticoagulant therapy [5] [10].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7